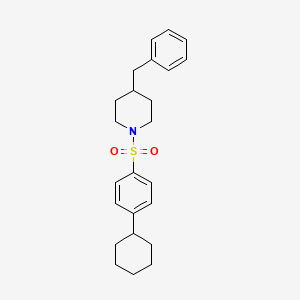

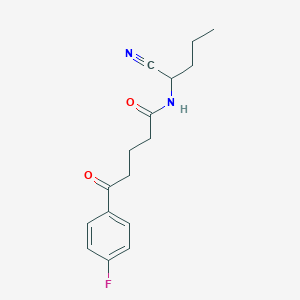

![molecular formula C28H24N2O6 B2874227 2-[3-[4-[3-(1,3-二氧代异吲哚-2-基)丙氧基]苯氧基]丙基]异吲哚-1,3-二酮 CAS No. 374788-63-3](/img/structure/B2874227.png)

2-[3-[4-[3-(1,3-二氧代异吲哚-2-基)丙氧基]苯氧基]丙基]异吲哚-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a type of isoindoline-1,3-dione, also known as phthalimide . The molecule of the compound is almost planar, with the phthalimide fragments making a dihedral angle of 53.64° . The molecular and crystal structures are stabilized by weak intermolecular C-H⋯O, C-H⋯π and C=O⋯π interactions and aromatic π-π stacking interactions .

Synthesis Analysis

The synthesis of such compounds has been reported in the literature . For instance, a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has been used to synthesize fused multifunctionalized isoindole-1,3-diones . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by almost planar phthalimide fragments . These fragments have root mean square (r.m.s.) deviations of 0.018 and 0.020 Å . The molecular and crystal structures are stabilized by weak intermolecular C—H O, C—H π and C=O π [2.883 (1) Å] interactions and aromatic π–π stacking interactions with a centroid–centroid distance of 3.6189 (7) Å .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 178–180 °C . Its molecular weight is 364.35 .科学研究应用

晶体结构和分子建模

异吲哚啉衍生物表现出广泛的生物活性。一项专注于合成、晶体结构和评估异吲哚啉-1,3-二酮作为乙酰胆碱酯酶 (AChE) 抑制剂的研究展示了此类化合物在了解与阿尔茨海默病治疗相关酶抑制机制方面的重要性。晶体和理论化合物的几何结构之间的密切相关性强调了结构分析在药物设计中的重要性 (Andrade-Jorge 等人,2018)。

液晶研究

基于异吲哚啉-1,3-二酮的介晶希夫碱已被合成并研究其分子结构和热行为。这些化合物显示出向列织构的各向异性液晶行为,突出了它们在材料科学中的潜力,特别是在液晶显示器的开发中 (Dubey 等人,2018)。

抗氧化和抗癌活性

包含异吲哚啉-1,3-二酮部分的新型 3-[(4-甲氧基苯基)氨基]丙烷酰肼衍生物的研究证明了显着的抗氧化和抗癌活性。这些化合物显示出比抗坏血酸更高的抗氧化活性,并对人神经胶质瘤和三阴性乳腺癌细胞系表现出细胞毒性,表明它们在开发新的抗癌疗法中的潜力 (Tumosienė 等人,2020)。

电致变色材料

包含异吲哚啉-1,3-二酮单元的异靛及其衍生物已被研究用于电致变色材料。这些化合物显示出有希望的电致变色性能,尤其是在近红外 (NIR) 区域,展示了它们在智能窗户和柔性显示器中的潜在应用 (Gu 等人,2018)。

用于除草剂开发的酶抑制

吡唑-异吲哚啉-1,3-二酮杂化物已成为开发 4-羟苯基丙酮酸双加氧酶 (HPPD) 抑制剂的有希望的支架。这些抑制剂作为除草剂对杂草控制很有价值。一种显着的化合物显示出有效的抑制活性,Ki 值明显低于已建立的 HPPD 抑制剂,这标志着农业化学领域的重大进步 (He 等人,2019)。

作用机制

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with thedopamine receptor D2 , suggesting that this compound may have similar targets.

Mode of Action

Isoindoline-1,3-dione derivatives have been shown to interact with the dopamine receptor d2

Biochemical Pathways

Given the potential interaction with dopamine receptors, it is plausible that this compound could influencedopaminergic pathways . These pathways play crucial roles in various physiological processes, including motor control, reward, and memory.

Pharmacokinetics

Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters

Result of Action

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored . This suggests that environmental factors could potentially influence the synthesis, stability, and efficacy of this compound.

属性

IUPAC Name |

2-[3-[4-[3-(1,3-dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O6/c31-25-21-7-1-2-8-22(21)26(32)29(25)15-5-17-35-19-11-13-20(14-12-19)36-18-6-16-30-27(33)23-9-3-4-10-24(23)28(30)34/h1-4,7-14H,5-6,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONVUORSEHSBIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)OCCCN4C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2874146.png)

![N-cyclohexyl-1-[(1-ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2874149.png)

![methyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2874150.png)

![(Z)-3-amino-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2874152.png)

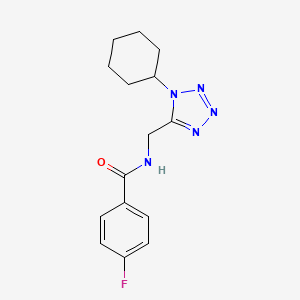

![N-butyl-N-ethyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2874158.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2874159.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2874160.png)

![1-(4-Ethoxyphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2874162.png)